molecular formula C5H9ClF3NO B2931457 5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride CAS No. 2408964-82-7

5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride

Cat. No.: B2931457
CAS No.: 2408964-82-7
M. Wt: 191.58
InChI Key: GKQPWZRMPHQZDQ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a hydroxyl group The hydrochloride salt form enhances its solubility and stability, making it useful in various applications

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry can be employed to maintain consistent reaction conditions and improve efficiency . The use of automated systems can also help in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the pyrrolidine ring .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

5-(trifluoromethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-1-3(10)2-9-4;/h3-4,9-10H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQPWZRMPHQZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408964-82-7
Record name 5-(trifluoromethyl)pyrrolidin-3-ol hydrochloride
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